4-[(3-Piperidinylmethyl)sulfonyl]-morpholine
Overview
Description
4-[(3-Piperidinylmethyl)sulfonyl]-morpholine is a chemical compound that features a morpholine ring substituted with a piperidinylmethylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Piperidinylmethyl)sulfonyl]-morpholine typically involves the reaction of morpholine with a piperidinylmethylsulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Piperidinylmethyl)sulfonyl]-morpholine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The piperidinyl ring can be reduced to form piperidine derivatives.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced piperidine derivatives, and substituted morpholine derivatives.
Scientific Research Applications
4-[(3-Piperidinylmethyl)sulfonyl]-morpholine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential pharmaceutical intermediate for the development of new drugs.
Industry: The compound is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(3-Piperidinylmethyl)sulfonyl]-morpholine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The piperidinyl and morpholine rings may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom, commonly used in organic synthesis and pharmaceuticals.
Morpholine: A six-membered ring containing both nitrogen and oxygen atoms, used as a solvent and chemical intermediate.
Sulfonyl Chlorides: Compounds containing the sulfonyl group, used as reagents in organic synthesis.
Uniqueness
4-[(3-Piperidinylmethyl)sulfonyl]-morpholine is unique due to the combination of the piperidinylmethylsulfonyl group with the morpholine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Biological Activity
4-[(3-Piperidinylmethyl)sulfonyl]-morpholine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a morpholine ring with a piperidinylmethylsulfonyl substituent, which contributes to its unique chemical properties and biological interactions.
Chemical Structure
The molecular formula of this compound is C10H16N2O2S, and it possesses a sulfonyl group attached to a morpholine ring. The structural representation is critical for understanding its interactions with biological targets.
The mechanism of action of this compound involves its interaction with specific molecular targets, including enzymes and receptors. The sulfonyl group is known to form strong interactions with biological molecules, potentially inhibiting key enzymes involved in various disease processes. The piperidinyl and morpholine rings enhance the compound's binding affinity and specificity, making it a candidate for further investigation in drug development.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing piperidine and morpholine moieties can inhibit the growth of various bacterial strains, including Salmonella typhi and Bacillus subtilis, demonstrating moderate to strong activity .
Antidiabetic Effects
Recent studies have highlighted the potential antidiabetic effects of morpholine derivatives. For example, compounds with similar structures have been reported to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can lead to reduced blood glucose levels, making these compounds promising candidates for managing type 2 diabetes .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit various enzymes, including acetylcholinesterase (AChE) and urease. Such enzyme inhibition is crucial for developing treatments for conditions like Alzheimer's disease and other neurological disorders .
Study on Antidiabetic Activity
In a study published in 2022, a morpholine derivative was identified as a positive allosteric modulator of the glucagon-like peptide-1 receptor (GLP-1R), which plays a significant role in glucose homeostasis. This compound demonstrated efficacy in reducing food intake and improving glucose handling in both normal and diabetic subjects without off-target effects .
Antimicrobial Screening
A series of synthesized compounds bearing piperidine and morpholine structures were tested for their antibacterial activity against multiple strains. The results indicated that certain derivatives showed strong inhibitory effects against gram-positive bacteria, suggesting their potential as therapeutic agents in treating bacterial infections .
Data Table: Biological Activities of this compound
Properties
IUPAC Name |
4-(piperidin-3-ylmethylsulfonyl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3S/c13-16(14,12-4-6-15-7-5-12)9-10-2-1-3-11-8-10/h10-11H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPZHSNMFSKUPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CS(=O)(=O)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901262159 | |
Record name | 4-[(3-Piperidinylmethyl)sulfonyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901262159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206969-37-0 | |
Record name | 4-[(3-Piperidinylmethyl)sulfonyl]morpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1206969-37-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(3-Piperidinylmethyl)sulfonyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901262159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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